molecular formula C8H16O3Si B14284716 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate CAS No. 119171-41-4

3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate

Cat. No.: B14284716
CAS No.: 119171-41-4
M. Wt: 188.30 g/mol
InChI Key: MTPUQNANTIHVJG-UHFFFAOYSA-N
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Description

3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate is an organosilicon compound that features a hydroxy(dimethyl)silyl group attached to a propyl chain, which is further connected to a prop-2-enoate (acrylate) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate typically involves the reaction of 3-chloropropyl dimethylsilanol with acrylic acid or its derivatives under suitable conditions. The reaction can be catalyzed by bases such as triethylamine or pyridine to facilitate the esterification process. The general reaction scheme is as follows:

3-chloropropyl dimethylsilanol+acrylic acid3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate+HCl\text{3-chloropropyl dimethylsilanol} + \text{acrylic acid} \rightarrow \text{this compound} + \text{HCl} 3-chloropropyl dimethylsilanol+acrylic acid→3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation or chromatography is essential to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The acrylate group can be reduced to form the corresponding alkane.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-[Oxodimethylsilyl]propyl prop-2-enoate.

    Reduction: Formation of 3-[Hydroxy(dimethyl)silyl]propyl propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of silicon-based polymers and resins.

    Organic Synthesis: Acts as a building block for the synthesis of more complex organosilicon compounds.

    Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate involves its ability to form stable covalent bonds with various substrates. The hydroxy group can participate in hydrogen bonding and nucleophilic attacks, while the acrylate group can undergo polymerization reactions. These properties make it a versatile compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Hydroxy(dimethyl)silyl]propyl methacrylate
  • 3-[Hydroxy(dimethyl)silyl]propyl acrylate
  • 3-[Hydroxy(dimethyl)silyl]propyl but-2-enoate

Uniqueness

3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate is unique due to its specific combination of a hydroxy(dimethyl)silyl group and a prop-2-enoate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

119171-41-4

Molecular Formula

C8H16O3Si

Molecular Weight

188.30 g/mol

IUPAC Name

3-[hydroxy(dimethyl)silyl]propyl prop-2-enoate

InChI

InChI=1S/C8H16O3Si/c1-4-8(9)11-6-5-7-12(2,3)10/h4,10H,1,5-7H2,2-3H3

InChI Key

MTPUQNANTIHVJG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCOC(=O)C=C)O

Origin of Product

United States

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